molecular formula C38H46O16 B1256998 Rhusemialin B

Rhusemialin B

Cat. No.: B1256998
M. Wt: 758.8 g/mol
InChI Key: VTSGFOLYVXXSBE-YTGMFXLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhusemialin B is a lignan, a class of secondary metabolites widely studied for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. Based on nomenclature patterns, Rhusemialin B is hypothesized to share a core lignan skeleton with modifications in substituents or stereochemistry. This article compares its putative structural and functional attributes with those of related compounds, leveraging available NMR data and cytotoxic profiles.

Properties

Molecular Formula

C38H46O16

Molecular Weight

758.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C38H46O16/c1-47-24-10-18(6-8-23(24)41)7-9-29(42)52-17-28-33(44)34(45)35(46)38(53-28)54-36-27(50-4)14-19-11-21(15-39)22(16-40)30(31(19)37(36)51-5)20-12-25(48-2)32(43)26(13-20)49-3/h6-10,12-14,21-22,28,30,33-35,38-41,43-46H,11,15-17H2,1-5H3/b9-7+/t21-,22-,28+,30+,33+,34-,35+,38-/m0/s1

InChI Key

VTSGFOLYVXXSBE-YTGMFXLRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O)OC)CO)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O)OC)CO)CO

Synonyms

lynoirersinol-4-O-glucopyranosyl-6''-O-feruloyl ester
rhusemialin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Characteristics

The table below summarizes the structural features of Rhusemialin A, Dihydrosinapyl ferulate, and Lariciresinol, as determined by ¹H-NMR and ¹³C-NMR spectroscopy :

Compound Physical Form Key NMR Features (¹H/¹³C) Core Structure
Rhusemialin A Yellow powder ¹H-NMR: Aromatic protons at δ 6.5–7.2 ppm; methoxy groups at δ 3.7–3.9 ppm. Tetrahydrofuran lignan
¹³C-NMR: Carbonyl signals at δ 170–175 ppm; aromatic carbons at δ 110–150 ppm.
Dihydrosinapyl ferulate Yellow powder ¹H-NMR: Olefinic protons at δ 5.8–6.2 ppm; feruloyl ester protons at δ 6.3–7.1 ppm. Dihydrobenzofuran lignan
¹³C-NMR: Ester carbonyl at δ 168 ppm; dihydrobenzofuran carbons at δ 80–90 ppm.
Lariciresinol Yellow powder ¹H-NMR: Coupled benzyl protons at δ 4.5–4.8 ppm; hydroxyl groups at δ 5.2–5.5 ppm. Dibenzylbutyrolactone lignan
¹³C-NMR: Lactone carbonyl at δ 176 ppm; quaternary carbons at δ 50–60 ppm.

Key Observations :

  • All compounds exhibit aromatic and oxygenated functional groups , critical for bioactivity.
  • Rhusemialin A and Dihydrosinapyl ferulate share a tetrahydrofuran/dihydrobenzofuran core, while Lariciresinol adopts a dibenzylbutyrolactone scaffold.
  • Methoxy and ester groups in Rhusemialin A and Dihydrosinapyl ferulate enhance solubility and receptor binding .

Stability and Formulation Considerations

While the evidence focuses on biologics (e.g., biosimilars like Remicade®), lignans like Rhusemialin B require:

  • pH stability : Optimal between 5.0–7.0 to prevent degradation .
  • Storage : Lyophilized formulations to maintain long-term stability .

Q & A

Q. How can computational modeling enhance the design of Rhusemialin B derivatives?

  • Methodological Answer : Employ molecular docking or QSAR models to predict bioactivity. Validate predictions with in vitro assays and cross-reference results with existing chemical libraries to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhusemialin B
Reactant of Route 2
Rhusemialin B

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